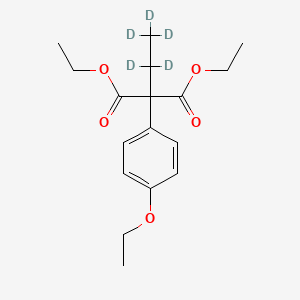

Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate

Description

Significance of Substituted Malonate Esters in Contemporary Organic Synthesis

Substituted malonate esters are highly valuable intermediates in organic chemistry, primarily due to the reactivity of the methylene (B1212753) group positioned between two carbonyl groups. This central carbon is readily deprotonated by a base to form a stable enolate ion, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions.

The most prominent application of this reactivity is the malonic ester synthesis , a classic and versatile method for preparing substituted carboxylic acids. wikipedia.orglibretexts.org This synthesis involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating. wikipedia.orgmasterorganicchemistry.com This process allows for the introduction of one or two different alkyl groups onto the alpha-carbon of an acetic acid derivative. masterorganicchemistry.com

The utility of malonic ester synthesis extends to the production of a wide array of important compounds:

Pharmaceuticals: It is a key process in the synthesis of various drugs, including barbiturates (like phenobarbital), which are used as sedatives and anticonvulsants. wikipedia.orgwikipedia.org Other medicinally useful compounds derived from malonic esters include the vasodilator naftidrofuryl, the anti-inflammatory drug phenylbutazone, and the antibacterial agent nalidixic acid. wikipedia.org

Agrochemicals: Several pesticides are produced using diethyl malonate as a starting material. wikipedia.org

Complex Molecules: The reaction is fundamental for building complex structures and is used in the synthesis of amino acids, quinolones, and coumarins. chemicalbook.comnih.gov

The malonic ester framework is, therefore, a critical tool for synthetic chemists, offering a reliable and adaptable method for constructing the carbon skeletons of numerous biologically active and industrially significant molecules. chemicalbook.comsmu.ca

Role of Stable Isotopic Labeling in Advanced Chemical Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. nih.govscbt.com This substitution of a common atom with its heavier, stable isotope creates a "tagged" molecule that is chemically identical in its reactivity but distinguishable by its mass. This mass difference allows researchers to track the molecule's fate in complex biological or chemical systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scbt.com

The applications of stable isotope labeling in advanced research are extensive and impactful:

Metabolic Research: Labeled compounds are used to trace metabolic pathways (metabolic flux analysis), providing profound insights into cellular processes, nutrient utilization, and the biochemical basis of diseases. wikipedia.orgnih.gov

Pharmacokinetic Studies: In drug development, deuterated versions of a drug are often synthesized to study its absorption, distribution, metabolism, and excretion (ADME) profile. The deuterium atoms can slow down metabolic processes at specific sites (a phenomenon known as the kinetic isotope effect), which can help identify metabolic pathways and potentially improve a drug's pharmacokinetic properties. beilstein-journals.org

Quantitative Analysis: Isotopically labeled compounds are indispensable as internal standards in quantitative mass spectrometry. Because a labeled standard behaves almost identically to the non-labeled analyte during sample preparation and analysis, it allows for highly accurate and precise measurement of the analyte's concentration in complex matrices like blood, urine, or tissue samples. wikipedia.orgnih.gov This is a gold-standard technique in clinical chemistry, toxicology, and pharmaceutical research. wikipedia.orgtaylorandfrancis.com

In essence, stable isotope labeling provides a window into dynamic molecular processes that would otherwise be invisible, making it a vital tool in modern chemical and biomedical sciences.

Overview of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate in Modern Chemical Sciences

This compound is a specialized chemical compound that embodies the convergence of malonate chemistry and stable isotope labeling. Its structure features a diethyl malonate core that has been substituted at the central carbon with two groups: a 4-ethoxyphenyl group and an ethyl group in which the five hydrogen atoms have been replaced with deuterium.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 2-(4-ethoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate | nih.gov |

| CAS Number | 1189708-84-6 | scbt.comnih.gov |

| Molecular Formula | C₁₇H₁₉D₅O₅ | scbt.com |

| Molecular Weight | 313.40 g/mol | scbt.comnih.gov |

Detailed Research Implications:

Based on its chemical nature, the compound's significance lies in its application within pharmaceutical development and advanced bioanalytical studies.

Labeled Synthetic Precursor: The compound is likely a precursor for the synthesis of a deuterated version of a pharmacologically active molecule. The malonate group can be hydrolyzed and decarboxylated to produce a new molecule containing the core 4-ethoxyphenyl-ethyl-(d5) structure. This resulting labeled drug or drug candidate would then be used in pharmacokinetic studies to precisely track its metabolic fate. The deuterium label on the ethyl group would be particularly useful for investigating metabolic pathways involving this part of the molecule.

Internal Standard for Quantitative Analysis: this compound, or a derivative synthesized from it, could serve as an ideal internal standard for the quantitative analysis of its non-deuterated (protio) analogue using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). In this role, it would be added in a known quantity to biological samples to enable precise measurement of the non-labeled compound, which could be a drug, a metabolite, or an environmental contaminant.

The design of this molecule—a classic synthetic building block (malonate ester) modified with an isotopic label—positions it as a critical tool for generating precise data in drug discovery and development, toxicology, and other fields requiring rigorous quantitative analysis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(4-ethoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-5-17(15(18)21-7-3,16(19)22-8-4)13-9-11-14(12-10-13)20-6-2/h9-12H,5-8H2,1-4H3/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYAJCZEUGCPEH-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661922 | |

| Record name | Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189708-84-6 | |

| Record name | Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of Diethyl 4 Ethoxyphenyl Ethyl D5 Malonate

Strategies for the Stereoselective Synthesis of Deuterated Malonates

The introduction of chirality and isotopic labels into malonate structures requires precise and controlled synthetic strategies. These methods are crucial for producing compounds with specific stereochemistry and for use in mechanistic studies.

Enantioselective Approaches in Malonate Derivatization

The creation of chiral centers in malonate derivatives can be achieved through several enantioselective methods. One prominent strategy involves the use of chiral auxiliaries. wikipedia.orgwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and potentially recycled. wikipedia.org For instance, oxazolidinone auxiliaries have been effectively used in the alkylation of malonates to induce asymmetry. wikipedia.org

Another powerful technique is phase-transfer catalysis (PTC). libretexts.org In this method, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, facilitates the transfer of the malonate enolate from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs. libretexts.orgnih.gov This approach has been successful in the enantioselective α-alkylation of malonates with high chemical yields and excellent enantioselectivities. libretexts.org The choice of solvent, temperature, and base can significantly influence the efficiency and stereoselectivity of the reaction. libretexts.org For example, lower reaction temperatures generally lead to higher enantioselectivities. libretexts.org

Transition-metal-catalyzed asymmetric hydrogenation represents another efficient method for producing chiral malonates. smu.ca Iridium catalysts, in particular, have shown high efficacy in the hydrogenation of alkylidene malonates, yielding β-aryl alkyl malonates with high enantiomeric excess. smu.ca

| Enantioselective Method | Description | Key Reagents/Catalysts | Typical Outcome |

| Chiral Auxiliary | A chiral group is temporarily attached to the malonate to direct stereoselective alkylation. wikipedia.orgwikipedia.org | Oxazolidinones, (R)-2-amino-3-phenylpropyl carbamate (B1207046) wikipedia.orgncert.nic.in | High diastereoselectivity in alkylation. libretexts.org |

| Phase-Transfer Catalysis (PTC) | A chiral catalyst facilitates the reaction between the malonate enolate and an electrophile in a biphasic system. libretexts.orgnih.gov | Chiral quaternary ammonium salts (e.g., from cinchona alkaloids). nih.gov | High yields and enantioselectivities (up to 98% ee). libretexts.orguno.edu |

| Asymmetric Hydrogenation | A chiral transition metal catalyst is used for the enantioselective reduction of an unsaturated malonate derivative. smu.ca | Iridium-SpiroPAP catalysts. smu.ca | High yields and good to excellent enantioselectivities (up to 99% ee). smu.ca |

Isotopic Incorporation Techniques for Ethyl-d5 Labeling

The synthesis of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate requires the specific incorporation of an ethyl-d5 group. This is typically achieved by using a deuterated ethylating agent. A common precursor for this purpose is iodoethane-d5 (B31937) (CD₃CD₂I). researchgate.net The synthesis of such deuterated alkyl halides can be accomplished through various methods. One established route involves the reaction of ethanol-d6 (B42895) with phosphorus and iodine. ucalgary.ca The phosphorus triiodide formed in situ reacts with the deuterated ethanol (B145695) to produce iodoethane-d5. ucalgary.ca

Stable isotopes like deuterium (B1214612) are frequently incorporated into molecules to serve as tracers in metabolic studies or to investigate reaction mechanisms. masterorganicchemistry.commasterorganicchemistry.com The presence of the ethyl-d5 group in this compound allows for its use in quantitative analysis by mass spectrometry, where it can serve as an internal standard. libretexts.org The deuteration can also subtly affect the physicochemical properties of the molecule. libretexts.org

Advanced Reaction Mechanisms Involving the Malonate Core

The diethyl malonate core is a versatile functional group that can participate in a wide range of chemical transformations, from simple nucleophilic attacks to complex cyclization reactions.

Nucleophilic Addition and Substitution Reactions with Activated Methylene (B1212753)

The methylene protons located between the two carbonyl groups of a malonic ester are significantly acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. organic-chemistry.orgstackexchange.com This enolate is a potent nucleophile and can participate in a variety of reactions.

The classic malonic ester synthesis utilizes this reactivity for the alkylation of the α-carbon. stackexchange.comresearchgate.net The enolate undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. organic-chemistry.org In the context of this compound, the synthesis would involve the alkylation of diethyl 4-ethoxyphenylmalonate with an ethyl-d5 halide. A potential challenge in this synthesis is the possibility of dialkylation, where a second alkyl group is added to the α-carbon. stackexchange.com

| Reaction Step | Description | Reagents |

| Deprotonation | A base removes the acidic proton from the α-carbon to form a nucleophilic enolate. organic-chemistry.org | Sodium ethoxide (NaOEt) |

| Nucleophilic Substitution | The enolate attacks an alkyl halide in an SN2 reaction to form a new C-C bond. organic-chemistry.org | Alkyl halide (e.g., Iodoethane-d5) |

| Hydrolysis & Decarboxylation (optional) | Treatment with acid and heat can hydrolyze the esters and remove one carboxyl group as CO₂. stackexchange.com | H₃O⁺, Δ |

Electrophilic Aromatic Substitution on the Ethoxyphenyl Moiety

The 4-ethoxyphenyl group in this compound is an activated aromatic ring. The ethoxy group is an electron-donating group, which increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution (EAS). libretexts.orgncert.nic.in The ethoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ethoxy group. mdpi.com Since the para position is already occupied by the malonate substituent, electrophilic attack will primarily occur at the ortho positions (C2 and C6).

A common example of an EAS reaction is the Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.orgresearchgate.net For the ethoxyphenyl moiety, this reaction would lead to the formation of an acyl-substituted derivative. It is important to note that phenols and their ethers can sometimes react at the oxygen atom (O-acylation) instead of the ring (C-acylation), but C-acylation is generally favored under thermodynamic control with a catalyst like AlCl₃. masterorganicchemistry.com

Cyclocondensation Pathways and Heterocyclic Formation

Disubstituted malonic esters, such as this compound, are valuable precursors for the synthesis of various heterocyclic compounds through cyclocondensation reactions. nih.gov A prominent example is the synthesis of barbiturates. libretexts.org In this reaction, the disubstituted malonic ester is condensed with urea (B33335) in the presence of a strong base. nih.govlibretexts.org The reaction proceeds through a twofold nucleophilic acyl substitution, where the amino groups of urea attack the ester carbonyls, leading to the formation of a six-membered pyrimidine-2,4,6-trione ring, the core structure of barbiturates. libretexts.org The substituents on the α-carbon of the malonate become the substituents at the 5-position of the barbiturate (B1230296) ring.

Similarly, reaction with other 1,3-dinucleophiles can lead to a variety of other heterocyclic systems. nih.gov For instance, condensation with 2-aminopyridine (B139424) can yield pyrido[1,2-a]pyrimidine-2,4-diones. nih.gov These reactions highlight the utility of substituted malonates as building blocks in medicinal and materials chemistry. wikipedia.org

Transition Metal-Catalyzed Carbonylation and Cross-Coupling Reactions

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and malonates are excellent substrates for these reactions. While specific studies on the carbonylation of this compound are not prominent in the literature, its participation in cross-coupling reactions can be confidently predicted based on extensive research on similar malonates.

The arylation of diethyl malonate is a well-documented transformation. Palladium-catalyzed reactions, in particular, have been shown to be effective for coupling both aryl bromides and chlorides with dialkyl malonates. nih.gov The use of sterically hindered phosphine (B1218219) ligands, such as P(t-Bu)₃ and ferrocenyl-based ligands, is often crucial for achieving high yields with a broad range of substrates, including electron-rich, electron-poor, and sterically hindered aryl halides. nih.govresearchgate.net These bulky ligands are thought to favor the formation of the κ¹-C-bound palladium enolate, which is necessary for reductive elimination and C-C bond formation, over the catalytically inactive κ²-O,O-chelate. researchgate.net

Copper-catalyzed cross-coupling, a more classical approach, has also been successfully applied. For instance, the use of copper(II) triflate (Cu(OTf)₂) with picolinic acid as a ligand under microwave irradiation provides a rapid and efficient method for synthesizing α-aryl malonates. researchgate.net

| Catalyst System | Aryl Halide | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Pd(dba)₂ / Di-tert-butylneopentylphosphine (DTBNpP) | Aryl bromides and chlorides | Base (e.g., NaOtBu), Toluene | α-Aryl malonates | researchgate.net |

| Palladium / P(t-Bu)₃ or (1-Ad)P(t-Bu)₂ | Aryl bromides and chlorides | Base (e.g., Cs₂CO₃, NaH) | α-Aryl malonates | nih.gov |

| Cu(OTf)₂ / Picolinic Acid | Substituted iodobenzenes | Cs₂CO₃, Toluene, Microwave (90°C) | α-Aryl malonates | researchgate.net |

Enzyme-Catalyzed Transformations and Biocatalytic Applications

The application of enzymes in organic synthesis offers significant advantages in terms of selectivity and environmental impact. However, literature specifically detailing the enzyme-catalyzed transformations of this compound is scarce. Research in biocatalysis has often focused on transformations of related compounds. For example, unmodified E. coli cells have been used for the chemo- and enantioselective reduction of α-keto substituted acrylate (B77674) compounds, which are structurally related to derivatives of malonic esters. researchgate.net Such whole-cell biotransformations highlight the potential of leveraging microbial metabolic pathways for synthetic chemistry, although direct application to malonates like the title compound is not yet a widely established methodology. researchgate.net

Mechanochemical Approaches to Malonate Synthesis and Derivatization

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging green chemistry technique. It offers the potential for solvent-free reactions and access to novel reactivity. Despite its growing importance, specific applications of mechanochemical methods for the synthesis or derivatization of this compound or related malonic esters are not extensively documented in the available scientific literature.

Derivatization Reactions for Complex Molecule Synthesis

The true synthetic utility of this compound lies in its role as a versatile building block for more complex molecules. Its functional handles—the acidic α-proton and the two ester groups—allow for a variety of subsequent transformations.

Formation of Substituted Acetic Acid Derivatives

The most classic application of diethyl malonate and its analogues is the malonic ester synthesis, which provides a robust pathway to mono- and di-substituted acetic acids. uobabylon.edu.iqmasterorganicchemistry.com The process involves three key steps:

Deprotonation : The methylene group flanked by two carbonyls is acidic (pKa ≈ 13-14) and can be readily deprotonated by a suitable base, such as sodium ethoxide, to form a stabilized enolate. masterorganicchemistry.comwikipedia.org

Alkylation : The resulting enolate is a soft nucleophile that undergoes an Sₙ2 reaction with an alkyl halide to form a C-alkylated malonic ester. masterorganicchemistry.comyoutube.com This step can be repeated with a different alkyl halide to create a di-substituted derivative.

Hydrolysis and Decarboxylation : Treatment with strong acid and heat (e.g., aqueous HBr) first hydrolyzes the two ester groups to a malonic acid derivative. beilstein-journals.org The resulting β-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation upon heating, losing a molecule of CO₂ to yield the final substituted acetic acid. masterorganicchemistry.comyoutube.com

This sequence effectively makes the malonate a synthetic equivalent of an acetic acid enolate. uobabylon.edu.iq

Synthesis of Beta-Ketoesters and Carboxylic Acid Analogues

As detailed above, the malonic ester synthesis is a premier method for producing a wide array of substituted carboxylic acids, which are analogues of simpler carboxylic acids. uobabylon.edu.iq

The direct conversion of a malonic ester into a β-ketoester is not a standard transformation. Instead, β-ketoesters are typically synthesized through other routes, such as the Claisen condensation of esters or the reaction of ketones with reagents like ethyl chloroformate or diethyl carbonate. nih.gov However, the versatility of the malonic ester synthesis provides access to a vast library of carboxylic acid analogues, which are themselves valuable precursors in organic synthesis. nih.gov

Preparation of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Quinolines, Aziridines)

The carbon framework of this compound is a useful synthon for constructing various heterocyclic rings, which are core structures in many pharmaceuticals and natural products. mdpi.com

Pyrroles : A common route to pyrroles involves converting diethyl malonate into diethyl aminomalonate (DEAM). wikipedia.org This can be achieved by nitrosation followed by catalytic hydrogenation. The resulting aminomalonate can then be condensed with a 1,3-dicarbonyl compound, which after cyclization, yields highly substituted pyrroles. wikipedia.org

Quinolines : The synthesis of quinolines frequently employs derivatives of diethyl malonate. In the Gould-Jacobs reaction, an aniline (B41778) is condensed with diethyl 2-(ethoxymethylene)malonate (a malonate derivative) to form an intermediate that undergoes thermal cyclization and subsequent hydrolysis/decarboxylation to yield a 4-hydroxyquinoline. nih.govjptcp.com The Friedländer synthesis offers another pathway, where a 2-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group, such as a malonic ester, in the presence of an acid or base catalyst to form the quinoline (B57606) ring system. researchgate.net

Aziridines : While numerous methods exist for the synthesis of aziridines, they typically involve the reaction of imines with carbenoids or ylides, or the direct amination of alkenes. organic-chemistry.orgorganic-chemistry.orgbaranlab.org The use of diethyl malonate or its derivatives as a direct precursor for the aziridine (B145994) ring is not a commonly reported transformation in the chemical literature.

| Heterocycle | Synthetic Method | Malonate-Derived Reagent | Co-Reactant | Key Product Structure | Reference |

|---|---|---|---|---|---|

| Pyrrole | Condensation/Cyclization | Diethyl aminomalonate | 3-Substituted 2,4-diketone | Ethyl pyrrole-2-carboxylate | wikipedia.org |

| Quinoline | Gould-Jacobs Reaction | Diethyl 2-(ethoxymethylene)malonate | Substituted aniline | 4-Hydroxyquinoline | nih.govjptcp.com |

| Quinoline | Friedländer Synthesis | Diethyl malonate | 2-Aminoaryl ketone/aldehyde | Substituted quinoline | researchgate.net |

Advanced Michael Additions with Activated Acceptorskoreascience.kryoutube.com

The Michael addition, a cornerstone of carbon-carbon bond formation, represents a key transformation for dialkyl malonates. In the context of this compound, while specific studies on this deuterated compound are not extensively documented, a wealth of research on the closely related Diethyl Malonate provides a strong basis for understanding its reactivity. Advanced applications of the Michael addition often involve the use of highly reactive Michael acceptors and sophisticated catalyst systems to achieve high efficiency and stereocontrol. These reactions are pivotal for the synthesis of complex molecular architectures.

The reaction typically involves the conjugate addition of a stabilized enolate, generated from the malonate, to an α,β-unsaturated carbonyl or nitro compound. rsc.orgwikipedia.org The presence of the electron-withdrawing groups on the acceptor activates it towards nucleophilic attack. Modern methodologies have focused on expanding the scope and utility of this reaction through the use of organocatalysis and phase-transfer catalysis, enabling milder reaction conditions and asymmetric transformations. koreascience.krrsc.org

Research has demonstrated the successful Michael addition of diethyl malonate to a variety of activated acceptors, including nitroolefins and α,β-unsaturated ketones. The choice of catalyst and reaction conditions is crucial in determining the outcome of the reaction, influencing both the yield and the stereoselectivity. For instance, bifunctional catalysts, such as those derived from cinchona alkaloids, have been shown to be highly effective in promoting asymmetric Michael additions, affording products with high enantiomeric excess. These catalysts typically possess both a basic site to deprotonate the malonate and a hydrogen-bond donating moiety to activate the Michael acceptor.

The following data tables summarize key findings from studies on the Michael addition of diethyl malonate with various activated acceptors, which can be considered representative of the expected reactivity for this compound.

Table 1: Michael Addition of Diethyl Malonate to Nitroolefins

| Entry | Michael Acceptor (Nitroolefin) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | trans-β-Nitrostyrene | Cinchona Alkaloid Derivative | Toluene | RT | 12 | 95 | 94 |

| 2 | 1-Nitrocyclohexene | Isothiourea | CH2Cl2 | RT | 24 | 88 | 92 |

| 3 | (E)-Nitropent-1-ene | Proline-based Catalyst | DMSO | 25 | 48 | 75 | 89 |

Table 2: Michael Addition of Diethyl Malonate to α,β-Unsaturated Ketones

| Entry | Michael Acceptor (Enone) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Chalcone | Cinchona Alkaloid-Thiourea | - | Toluene | RT | 24 | 98 |

| 2 | 2-Cyclohexen-1-one | Phase-Transfer Catalyst | K2CO3 | CH2Cl2/H2O | RT | 8 | 92 |

| 3 | Methyl Vinyl Ketone | Sodium Ethoxide | NaOEt | Ethanol | 0 to RT | 4 | 85 |

These studies highlight the versatility of diethyl malonate in advanced Michael additions. The development of sophisticated catalyst systems has enabled highly efficient and stereoselective transformations with a broad range of activated acceptors. While direct experimental data for this compound is not available, these findings provide a strong predictive framework for its behavior in similar advanced chemical transformations.

Advanced Spectroscopic and Analytical Characterization of Diethyl 4 Ethoxyphenyl Ethyl D5 Malonate

High-Resolution Mass Spectrometry for Isotopic Purity and Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of Diethyl 4-ethoxyphenyl-(ethyl-d5)malonate. It provides not only the accurate mass of the molecule, confirming its elemental composition, but also allows for the determination of its isotopic purity.

In a typical analysis, the compound is introduced into the mass spectrometer, often via electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. nih.gov The high resolving power of the instrument is crucial to distinguish between the desired deuterated species and any residual non-deuterated (d0) or partially deuterated isotopologues. nih.govrsc.org The mass difference between a hydrogen atom and a deuterium (B1214612) atom is approximately 1.0063 Da, and HRMS can readily resolve these small mass differences.

The isotopic purity is calculated by comparing the relative abundances of the ion signals corresponding to the fully deuterated compound (d5) and its less-deuterated counterparts. researchgate.net Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure and confirm the location of the deuterium atoms on the ethyl group by analyzing the fragmentation patterns. nih.gov

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Isotopologue | Calculated m/z | Observed m/z | Relative Abundance (%) |

|---|---|---|---|

| M+H (d0) | 309.1802 | 309.1805 | 0.5 |

| M+H (d1) | 310.1865 | 310.1868 | 1.0 |

| M+H (d2) | 311.1928 | 311.1931 | 1.5 |

| M+H (d3) | 312.1991 | 312.1994 | 2.0 |

| M+H (d4) | 313.2054 | 313.2057 | 5.0 |

Nuclear Magnetic Resonance Spectroscopy for Deuterium Distribution and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the precise location of deuterium atoms and providing detailed structural information.

Proton (1H) NMR Investigations of Proton-Deuterium Exchange

¹H NMR spectroscopy is highly sensitive to the presence of protons in a molecule. In the case of this compound, the signals corresponding to the ethyl group attached to the malonate core will be significantly altered compared to its non-deuterated analogue. The complete deuteration of the ethyl group should result in the disappearance of the corresponding proton signals. Any residual signals in this region would indicate incomplete deuteration. wikipedia.org

Furthermore, proton-deuterium exchange studies can be conducted by introducing a source of deuterium, such as D₂O, to the sample. openochem.org While the C-H bonds of the ethyl group are generally not exchangeable under standard NMR conditions, any labile protons elsewhere in the molecule could be identified through their disappearance from the spectrum upon addition of D₂O. openochem.orgacdlabs.com

Carbon-13 (13C) NMR for Core and Substituent Assignment

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The carbon signals of the deuterated ethyl group will be affected by the attached deuterium atoms. The one-bond carbon-deuterium coupling (¹J_CD) will cause the carbon signals to appear as multiplets (typically a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD₂ group, and a 1:3:6:7:6:3:1 septet for a CD₃ group) in a proton-decoupled ¹³C NMR spectrum. rsc.org This provides direct evidence for the location of the deuterium atoms. The chemical shifts of the carbons bearing deuterium atoms will also experience a slight upfield shift, known as the deuterium isotope effect on the ¹³C chemical shift. rsc.org

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Hypothetical Chemical Shift (ppm) - Non-deuterated | Hypothetical Chemical Shift (ppm) - Deuterated (d5) | Multiplicity (due to C-D coupling) |

|---|---|---|---|

| C=O | 168.0 | 167.9 | Singlet |

| Quaternary C | 58.0 | 57.8 | Singlet |

| Aromatic C-O | 159.0 | 159.0 | Singlet |

| Aromatic C-H | 128.0, 114.0 | 128.0, 114.0 | Singlets |

| -O-CH₂- (ethoxy) | 63.0 | 63.0 | Singlet |

| -CH₃ (ethoxy) | 14.0 | 14.0 | Singlet |

| -CH₂- (ethyl) | 28.0 | 27.5 | Multiplet |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Isotope Effects

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. The substitution of hydrogen with deuterium significantly affects the vibrational frequencies of the bonds involved due to the increased mass of deuterium. iaea.orglibretexts.org

In the IR and Raman spectra of this compound, the C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations in the non-deuterated compound. libretexts.orgoup.com For instance, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, while C-D stretching vibrations are expected in the 2100-2200 cm⁻¹ region. This clear shift provides strong evidence for deuteration. The characteristic ester carbonyl (C=O) stretching frequency, typically around 1730-1750 cm⁻¹, would also be present. cdnsciencepub.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) - Non-deuterated | Expected Frequency Range (cm⁻¹) - Deuterated (d5) |

|---|---|---|---|

| C-H (aromatic, alkyl) | Stretching | 2850-3100 | 2850-3100 |

| C-D (alkyl) | Stretching | N/A | 2100-2200 |

| C=O (ester) | Stretching | 1730-1750 | 1730-1750 |

| C-O (ester, ether) | Stretching | 1000-1300 | 1000-1300 |

| C-H (alkyl) | Bending | 1350-1470 | 1350-1470 |

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the purification, separation, and quantification of this compound.

In many instances, the deuterated compound may need to be separated from its non-deuterated counterpart or other impurities. While the retention times of deuterated and non-deuterated compounds are often very similar, high-resolution chromatographic columns and optimized methods can achieve separation. oup.comnih.gov This is particularly important for ensuring the high isotopic purity of the final product.

For quantification, HPLC or GC coupled with a mass spectrometer (LC-MS or GC-MS) is the method of choice. By using a known concentration of a related internal standard, the precise amount of this compound in a sample can be determined. sielc.comnih.gov This is critical for its application in quantitative studies where it serves as an internal standard itself.

Gas Chromatography for Trace Analysis and Purity Assessment

Gas chromatography (GC) is a primary technique for assessing the purity and identifying trace-level impurities in volatile and semi-volatile compounds like this compound. The method's high resolution and sensitivity make it ideal for separating the main component from any residual starting materials, by-products, or solvent residues. For analysis, the deuterated compound would be handled using methods analogous to those developed for similar molecules such as diethyl malonate and diethyl ethylmalonate. dtic.milnih.gov

A typical analysis would involve a high-resolution capillary column, such as one with a methyl silicone stationary phase (e.g., OV-1, SE-30), which separates compounds based on their boiling points and polarity. nist.gov A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds, making it well-suited for trace analysis. dtic.mildtic.mil Alternatively, coupling the gas chromatograph to a mass spectrometer (GC-MS) provides definitive identification of the eluting peaks based on their mass spectra, offering an even higher degree of confidence in purity assessments. nih.gov

The chromatographic conditions, including injector temperature, oven temperature program, and carrier gas flow rate, would be optimized to achieve a sharp, symmetrical peak for the main compound and clear separation from any impurities. dtic.mil Purity is determined by calculating the peak area percentage of the this compound relative to the total area of all detected peaks.

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis

This table outlines typical parameters for the GC analysis of malonate esters, adaptable for this compound, based on established methods for related compounds. dtic.milnih.govnist.gov

| Parameter | Typical Value/Condition |

| Instrument | Gas Chromatograph with FID or Mass Spectrometer (MS) Detector |

| Column | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Stationary Phase | 5% Phenyl Methyl Siloxane or similar non-polar phase |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100°C, Ramp: 10°C/min to 280°C, Hold: 5 min |

| Detector Temp. | FID: 300 °C / MS Transfer Line: 280 °C |

| Injection Volume | 1 µL (Split or Splitless mode) |

Liquid Chromatography Coupled with Mass Spectrometry for Enantiomeric Excess Determination

This compound possesses a chiral center at the carbon atom to which the phenyl and ethyl groups are attached. Therefore, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in greater amounts than the other, is crucial, particularly if the compound is used in stereoselective synthesis or biological assays. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating enantiomers. rsc.orgnih.gov

For compounds of this nature, polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® AD-H), have demonstrated high efficacy in resolving enantiomers of structurally similar molecules. rsc.org The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com

The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is carefully optimized to achieve baseline separation of the enantiomeric peaks. rsc.org Coupling the HPLC system to a mass spectrometer (LC-MS) allows for sensitive and selective detection. metu.edu.tr The mass spectrometer can be operated in selected ion monitoring (SIM) mode to target the specific mass-to-charge ratio (m/z) of the deuterated compound, enhancing signal-to-noise and providing unambiguous confirmation of the enantiomeric peaks. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Table 2: Representative HPLC-MS Parameters for Enantiomeric Analysis

This table presents typical conditions for the chiral separation of substituted malonates, applicable for determining the enantiomeric excess of this compound. rsc.orgmetu.edu.tr

| Parameter | Typical Value/Condition |

| Instrument | High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (e.g., TOF) |

| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection (UV) | 254 nm |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Analysis Mode | Selected Ion Monitoring (SIM) for the target m/z |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Deuterated Building Block in Target Molecule Synthesis

The presence of a pentadeuterated ethyl group makes Diethyl 4-ethoxyphenyl-(ethyl-d5)malonate a valuable precursor for introducing an isotopic label into a variety of molecular scaffolds. This is particularly relevant in the fields of mechanistic studies, as well as pharmaceutical and agrochemical research.

The substitution of hydrogen with deuterium (B1214612) can significantly alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a fundamental tool for elucidating reaction mechanisms. By employing this compound in a synthesis, the deuterated ethyl group can be incorporated into a larger molecule. Subsequent reactions involving the cleavage of a C-D bond on the ethyl group will exhibit a different rate compared to the non-deuterated analogue.

The malonic ester synthesis is a classic and highly versatile method for the preparation of carboxylic acids and their derivatives. wikipedia.orgpatsnap.comyoutube.commasterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.comyoutube.com This methodology can be readily adapted to utilize this compound for the synthesis of deuterated compounds. The general process involves the deprotonation of the acidic methylene (B1212753) group, followed by alkylation with a suitable electrophile. Subsequent hydrolysis and decarboxylation yield a carboxylic acid with the deuterated ethyl group attached to the alpha-carbon. youtube.commasterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.comyoutube.com

This synthetic strategy allows for the creation of a wide array of deuterated building blocks that can be further elaborated into more complex pharmaceutical and agrochemical compounds. wikipedia.orgaskfilo.com The introduction of deuterium can have profound effects on the metabolic stability of a drug or agrochemical. marquette.edu By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed down, potentially leading to improved pharmacokinetic profiles, such as longer half-life and reduced dosage requirements. marquette.edu

Table 1: Potential Pharmaceutical and Agrochemical Intermediates from this compound

| Target Molecule Class | Synthetic Approach | Potential Advantage of Deuteration |

| Substituted Acetic Acids | Malonic ester synthesis with alkyl halides | Building blocks for more complex APIs |

| Barbiturates | Condensation with urea (B33335) or its derivatives | Altered metabolic pathways |

| Pesticides | Multi-step synthesis involving alkylation | Increased environmental persistence or altered biological activity |

Role in the Development of Novel Catalytic Systems

While specific examples detailing the use of this compound in the development of novel catalytic systems are not prevalent in the literature, the parent compound, diethyl malonate, is extensively used in palladium-catalyzed reactions. nih.gov These reactions often involve the formation of palladium enolates from the malonate, which can then participate in various carbon-carbon bond-forming reactions. nih.gov

The deuterated analogue could be employed to probe the mechanisms of these catalytic cycles. For instance, if a C-H activation step involving the ethyl group of the malonate is suspected to be part of the catalytic cycle, using the deuterated compound would allow for KIE studies to confirm or refute this hypothesis. Such mechanistic insights are crucial for the rational design of more efficient and selective catalysts.

Contributions to the Synthesis of Complex Natural Products and Bioactive Compounds.wikipedia.orgaskfilo.com

The synthesis of complex natural products and other bioactive molecules often requires the assembly of intricate carbon skeletons. The malonic ester synthesis provides a reliable method for carbon chain extension and the introduction of functional groups. wikipedia.orgpatsnap.comyoutube.commasterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.comyoutube.com By using this compound, a deuterated ethyl group can be strategically placed within the structure of a natural product or bioactive compound.

This isotopic labeling can be invaluable for several reasons. It can aid in the structural elucidation of the final product using mass spectrometry and NMR spectroscopy. Furthermore, in the context of bioactive compounds, deuterium labeling can be used to study their mechanism of action and metabolic fate in biological systems.

Exploration in Liquid Crystal Material Synthesis and Functional Materials.chemicalbook.com

The 4-ethoxyphenyl group present in this compound is a common structural motif in liquid crystalline materials. The synthesis of such materials often involves the esterification of substituted malonic acids with other mesogenic units. taylorandfrancis.com The parent compound, diethyl malonate, and its derivatives are used in the synthesis of compounds that exhibit liquid crystal properties. chemicalbook.comtaylorandfrancis.com

The introduction of a deuterated ethyl group could subtly influence the intermolecular interactions and packing of the molecules in the liquid crystalline phase. This could potentially lead to materials with altered phase transition temperatures, dielectric properties, or other physical characteristics. While specific research in this area using this exact deuterated compound is not widely published, it represents a plausible avenue for the design of novel functional materials with fine-tuned properties.

Applications in Proteomics Research as a Stable Isotope Tracer

In the field of proteomics, stable isotope labeling is a cornerstone for quantitative analysis of protein expression levels. nih.govnih.govox.ac.ukresearchgate.netyoutube.com While this compound itself may not be directly used for labeling proteins, the principles of its use as a deuterated building block are highly relevant.

In a typical stable isotope labeling by amino acids in cell culture (SILAC) experiment, cells are grown in media containing "heavy" or "light" versions of an amino acid. The proteins isolated from these cells will then have a specific mass shift depending on which medium they were grown in. When the protein samples are mixed and analyzed by mass spectrometry, the relative abundance of a protein in the different samples can be determined by comparing the intensities of the heavy and light peptide signals.

A deuterated building block like this compound could potentially be used to synthesize a deuterated amino acid or another metabolic tracer. Once incorporated into the proteome, the deuterated tag would allow for the differentiation and quantification of proteins from different cell populations or experimental conditions. The known mass shift of the deuterated tag enables precise and reliable quantification in complex biological samples. nih.govnih.govox.ac.ukresearchgate.netyoutube.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate?

- Methodological Answer :

- Step 1 : Start with diethyl malonate as the core reagent. Introduce the 4-ethoxyphenyl group via nucleophilic substitution or condensation. For example, use ethyl formate or CO as a formyl source under acid catalysis (e.g., H₂SO₄ or p-TSA) to generate the ethoxymethylene intermediate .

- Step 2 : Perform alkylation using deuterated ethyl groups (ethyl-d5). This involves reacting the malonate enolate (generated with NaH or LDA) with deuterated ethyl halides (e.g., CH₂CH₂-d5-Br) under anhydrous conditions in THF or DMF .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm structure via ¹H/²H NMR and FTIR to verify deuterium incorporation and ester functionality .

Q. How is this compound characterized in research settings?

- Methodological Answer :

- Spectroscopy :

- ¹H/²H NMR : Identifies deuterium incorporation at ethyl groups and confirms absence of proton signals in the deuterated positions .

- FTIR : Detects ester carbonyl stretches (~1740 cm⁻¹) and ethoxy C-O vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to deuterium .

- Chromatography : HPLC or GC-MS assesses purity (>95%) and monitors degradation products .

Advanced Research Questions

Q. How does the deuterated ethyl group (ethyl-d5) influence reaction kinetics in isotopic labeling studies?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs. For example, in decarboxylation reactions, KIE values (k_H/k_D > 1) indicate slower C-D bond cleavage, validated via pulsed EPR or GC-MS .

- Applications : Use deuterated malonates in metabolic pathway tracing (e.g., fatty acid synthesis) to monitor deuterium retention in intermediates via LC-MS .

Q. What mechanisms explain the compound’s role in abnormal Michael reactions?

- Methodological Answer :

- Reaction Pathway : Under basic conditions (e.g., NaOEt), the malonate enolate attacks α,β-unsaturated carbonyls (e.g., cyclohexenone). The ethyl-d5 group stabilizes the transition state via hyperconjugation, reducing steric hindrance .

- Regioselectivity : Deuterium’s electron-withdrawing effect directs nucleophilic addition to the β-position. Confirm via ¹³C NMR and X-ray crystallography .

Q. How does this compound interact with enzymes like aryl/alkenyl malonate decarboxylase (AMDase)?

- Methodological Answer :

- Enzymatic Assays : Incubate with AMDase (pH 7.4, 37°C) and monitor decarboxylation via CO₂ release (gas chromatography) or chiral HPLC for enantioselectivity .

- Kinetic Parameters : Calculate and using Lineweaver-Burk plots. Deuterated esters show reduced due to slower C-D bond cleavage .

Q. What computational models predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

- Methodological Answer :

- In Silico Tools : Use QSAR models (e.g., SwissADME) to predict logP (~2.8), solubility (∼0.1 mg/mL), and metabolic stability. Validate with in vitro assays (e.g., microsomal stability tests) .

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to identify potential metabolic hotspots (e.g., ethoxy group oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.